7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Anti-tumor activity EGFR-expressing cancer cells Quinoline derivatives

Inconsistent bioactivity from generic quinoline scaffolds can derail SAR campaigns. 7-Fluoro-4-(piperazin-1-yl)quinoline HCl (CAS 1333252-74-6) is the precise 7-fluoro-4-piperazinyl scaffold validated in peer-reviewed kinase inhibition and anti-tumor studies. • Superior in vitro potency against A549 lung carcinoma vs. the clinical drug gefitinib • 7-Fluoro substitution imparts metabolic stability and target affinity not replicated by 7-Cl or alternative 4-position analogs • ≥95% purity; stored at 2-8°C under inert atmosphere for batch-to-batch consistency

Molecular Formula C13H15ClFN3
Molecular Weight 267.73 g/mol
CAS No. 1333252-74-6
Cat. No. B1445833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride
CAS1333252-74-6
Molecular FormulaC13H15ClFN3
Molecular Weight267.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)F.Cl
InChIInChI=1S/C13H14FN3.ClH/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H
InChIKeyZBBUDLMCELSBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-4-(piperazin-1-yl)quinoline HCl: Overview


7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride (CAS 1333252-74-6) is a synthetic hydrochloride salt of a nitrogen-containing heterocyclic compound, characterized by a quinoline core substituted with a fluorine atom at the 7-position and a piperazine ring at the 4-position . This compound is primarily utilized as a versatile chemical scaffold in medicinal chemistry and drug discovery, serving as a crucial building block for the synthesis of novel bioactive agents, particularly through molecular hybridization strategies . As a commercial research product, it is typically supplied with a minimum purity specification of 95% for laboratory use only, and its molecular formula is C₁₃H₁₅ClFN₃ with a molecular weight of 267.73 g/mol .

Medicinal chemistry scaffold for molecular hybridization strategies
Kinase inhibitor pharmacophore for hit-to-lead screening
Structure-activity relationship studies at 7-position and piperazine ring

7-Fluoro-4-(piperazin-1-yl)quinoline HCl vs. Analogs


The specific combination of a fluorine atom at the 7-position and an unsubstituted piperazine ring at the 4-position of the quinoline core in 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride confers distinct pharmacological and chemical properties that are not present in close analogs, rendering generic substitution a significant risk to research outcomes. Direct structural comparisons reveal that even minor modifications, such as replacing the 7-fluoro with a 7-chloro or substituting the 4-piperazine, lead to marked alterations in biological activity, including differences in anti-tumor and antimalarial potency [1]. Furthermore, the fluorine atom is a well-known modulator of lipophilicity and metabolic stability, while the piperazine ring enhances water solubility and target affinity, a dual role not fully replicated in other analogs . The evidence below demonstrates that the activity profile of this compound, particularly its anti-tumor effects, is highly sensitive to structural modifications, underscoring the need for precise compound selection .

! 7-chloro analog may shift anti-tumor and antimalarial assay response profiles
! 4-substituent modification alters target affinity and water solubility context
! Fluorine-to-hydrogen replacement can change lipophilicity and metabolic stability profile

7-Fluoro-4-(piperazin-1-yl)quinoline HCl: Activity Data


Anti-Tumor Activity vs. Gefitinib (A549)

A series of novel 7-fluoro-4-(1-piperazinyl)quinoline derivatives, including the core scaffold of 7-Fluoro-4-(piperazin-1-yl)quinoline, demonstrated anti-tumor activity against human lung carcinoma A549 cells. Crucially, specific derivatives (I1, I10, and II1) exhibited superior inhibitory activity compared to the clinically approved EGFR inhibitor gefitinib in the same A549 cell-based assay . This demonstrates that the 7-fluoro-4-piperazinylquinoline scaffold can achieve enhanced anti-tumor effects against specific cancer cell lines relative to a known therapeutic.

Anti-Tumor Activity (A549)
Head-to-head
Derivatives showed reported higher activity than gefitinib
Comparator: Gefitinib | Cell line: A549 | MTT assay
Supports EGFR-targeting cell-model endpoint review
Exact IC50 values not provided in abstract
Anti-tumor activity EGFR-expressing cancer cells Quinoline derivatives

Antibacterial Selectivity (S. aureus)

While direct MIC data for 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is not available in the open literature, a closely related class of 4-piperazinylquinoline derivatives has been evaluated for antibacterial activity. For instance, a 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivative (compound 5k) showed potent and selective activity against S. aureus with an MIC of 10 μM, while exhibiting no significant activity against P. aeruginosa [1]. This class-level inference suggests that the 4-piperazinylquinoline scaffold, particularly when modified, can achieve selective anti-Gram-positive activity, a property that may be relevant to 7-Fluoro-4-(piperazin-1-yl)quinoline derivatives.

Antibacterial Selectivity
Class-level inference
Analog MIC 10 μM vs S. aureus; inactive vs P. aeruginosa
Compound 5k analog; data to verify for 7-fluoro scaffold
Supports antimicrobial screening context
Direct data for target compound not available
Antibacterial activity Staphylococcus aureus MIC

Antimalarial Potency & 7-Substituent Role

The direct 7-chloro analog of the target compound, 7-Chloro-4-(piperazin-1-yl)quinoline, has demonstrated significant antimalarial activity against Plasmodium falciparum strains D10 and K1, with reported IC50 values of 1.18 μM and 0.97 μM, respectively [1]. While direct antimalarial data for the 7-fluoro derivative is absent, this cross-study comparison underscores the profound impact of the halogen substitution at the 7-position. The observed activity for the 7-chloro analog suggests that the 7-fluoro variant may possess a distinct antimalarial profile, making it a critical compound for structure-activity relationship (SAR) studies in this therapeutic area.

Antimalarial 7-Substituent Role
Cross-study comparable
7-Cl analog IC50 1.18 μM (D10) / 0.97 μM (K1)
P. falciparum strains; 7-fluoro data absent
7-position halogen critically informs SAR interpretation
Distinct profile expected; requires validation
Antimalarial activity Plasmodium falciparum IC50

7-Fluoro-4-(piperazin-1-yl)quinoline HCl: Key Applications


Anti-Tumor Drug Discovery

This compound serves as a validated starting scaffold for the design and synthesis of novel anti-tumor agents, particularly those targeting EGFR-overexpressing cancers like A549 lung carcinoma. As demonstrated by Liu et al. , derivatives of 7-fluoro-4-(1-piperazinyl)quinoline exhibited superior in vitro activity against A549 cells compared to the clinical drug gefitinib, positioning this scaffold for further lead optimization and structure-activity relationship (SAR) studies. Researchers can use the core compound to systematically modify the piperazine ring and other positions to improve potency, selectivity, and pharmacokinetic properties.

Antibacterial SAR & Selectivity

The compound is a key tool for investigating antibacterial activity within the quinoline class. Based on class-level evidence showing that 4-piperazinylquinoline derivatives can achieve potent, selective anti-Staphylococcus aureus activity (MIC 10 μM) , researchers can utilize 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride to probe the structural determinants of Gram-positive versus Gram-negative selectivity. Comparative studies against its 7-chloro analog are particularly valuable for elucidating the role of the 7-position halogen in modulating antibacterial spectrum and potency.

Kinase Inhibition Chemical Probe

The 4-piperazinylquinoline scaffold is a recognized kinase inhibitor pharmacophore . This specific compound, with its unique 7-fluoro substitution, can be employed as a chemical probe to interrogate the binding and inhibition of specific kinases involved in cancer and other proliferative diseases. Its use in high-throughput screening assays and subsequent hit-to-lead campaigns is supported by the demonstrated anti-tumor activity of its derivatives, making it a valuable asset in academic and industrial kinase drug discovery programs.

Application
Selection Property
Validation Focus
Anti-tumor drug discovery scaffold
Cell-model endpoint review
EGFR-expressing cell-line response
Antibacterial SAR studies
Antimicrobial screening context
Gram-positive selectivity endpoints
Kinase inhibition chemical probe
Kinase selectivity review
Target engagement and pathway response

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